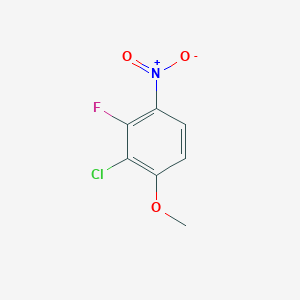

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-3-fluoro-1-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and methoxylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.

Scientific Research Applications

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

1-Methoxy-2-chloro-4-nitrobenzene: Similar structure but lacks the fluorine atom.

4-Chloro-2-fluoro-1-nitrobenzene: Similar structure but lacks the methoxy group.

2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but has an iodine atom instead of chlorine.

Uniqueness

The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups allows for diverse chemical transformations and interactions .

Biological Activity

2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine, fluorine, methoxy, and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

- Molecular Formula : C₇H₅ClFNO₃

- Molecular Weight : 205.56 g/mol

- Density : Approximately 1.7 g/cm³

- Boiling Point : About 301.1 °C

The compound's structure can be visualized as a benzene ring with substituents at specific positions: chlorine at position 2, fluorine at position 3, a methoxy group at position 1, and a nitro group at position 4. These substituents influence the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. Its mechanism of action often involves the modulation of enzymatic activities and interactions with cellular pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, revealing effective inhibition at low concentrations. The presence of nitro and halogen groups is believed to enhance the antimicrobial efficacy through mechanisms such as DNA damage or disruption of cell membrane integrity .

Antifungal Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several phytopathogenic fungi. Notably, it has shown effectiveness against species such as Fusarium oxysporum and Rhizoctonia solani, which are known to threaten agricultural yields. Comparative studies indicate that its antifungal activity may surpass that of traditional fungicides like triadimefon .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, altering cellular functions.

- DNA Interaction : Nitro groups are known to participate in redox reactions leading to DNA damage, which can trigger apoptosis in cancer cells.

- Cell Membrane Disruption : The lipophilic nature of the methoxy group may facilitate penetration into cell membranes, disrupting cellular homeostasis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Properties

Molecular Formula |

C7H5ClFNO3 |

|---|---|

Molecular Weight |

205.57 g/mol |

IUPAC Name |

2-chloro-3-fluoro-1-methoxy-4-nitrobenzene |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3 |

InChI Key |

ZFWBMZPMSVKNBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.